TAK1 Inhibitory Potency: 162-Fold Difference Between (5E)-7-Oxozeaenol and (5Z)-7-Oxozeaenol
In direct biochemical TAK1 inhibition assays, (5E)-7-Oxozeaenol exhibits an IC50 of 1.3 μM, whereas (5Z)-7-oxozeaenol (the Z-isomer and direct geometric comparator) demonstrates an IC50 of 8.1 nM under comparable conditions [1]. This represents a 162-fold difference in potency, establishing that the E-isomer is not functionally interchangeable with the Z-isomer for TAK1 inhibition applications.
| Evidence Dimension | TAK1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.3 μM (1300 nM) |
| Comparator Or Baseline | (5Z)-7-oxozeaenol: 8.1 nM (in presence of TAB1) |
| Quantified Difference | 162-fold less potent (1300 nM vs. 8.1 nM) |
| Conditions | In vitro biochemical kinase assay; TAK1 co-expressed with TAB1 |
Why This Matters
Researchers requiring a TAK1 inhibitor must procure (5Z)-7-oxozeaenol (CAS 253863-19-3), not (5E)-7-Oxozeaenol (CAS 1198574-97-8); the latter is unsuitable for potent TAK1 blockade.
- [1] Fakhouri L, El-Elimat T, Hurst DP, et al. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues. Bioorg Med Chem. 2015;23(21):6993-6999. doi:10.1016/j.bmc.2015.09.037 View Source
